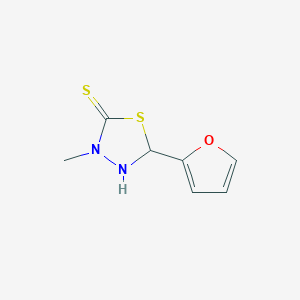
2-(2-cyclopropylethynyl)-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclopropylethynyl)-5-methoxybenzoic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of benzoic acid, characterized by the presence of a cyclopropylethynyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-cyclopropylethynyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and cyclopropylacetylene.
Reaction Conditions: The key step involves the coupling of cyclopropylacetylene with 5-methoxybenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out under mild conditions, typically in the presence of a base like potassium carbonate and a palladium catalyst.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-cyclopropylethynyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-cyclopropylethynyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2-cyclopropylethynyl)-5-methoxybenzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or activation. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
2-Cyclopropylethynyl-benzoic acid: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxy-benzoic acid:
Uniqueness: 2-(2-cyclopropylethynyl)-5-methoxybenzoic acid is unique due to the presence of both the cyclopropylethynyl and methoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(2-cyclopropylethynyl)-5-methoxybenzoic acid |
InChI |
InChI=1S/C13H12O3/c1-16-11-7-6-10(5-4-9-2-3-9)12(8-11)13(14)15/h6-9H,2-3H2,1H3,(H,14,15) |
InChI Key |
LWTAQFRYDQWRNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#CC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


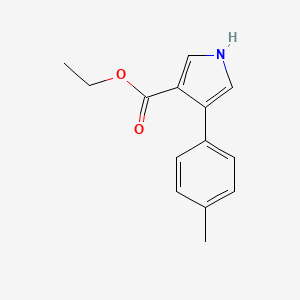
![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)
![N-[(2-amino-5-nitrophenyl)methyl]benzamide](/img/structure/B8560055.png)
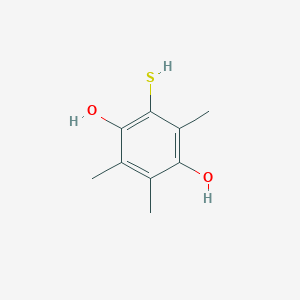

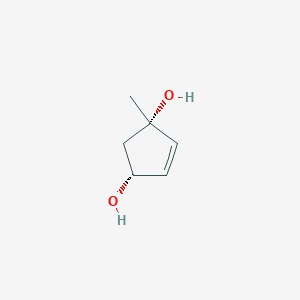



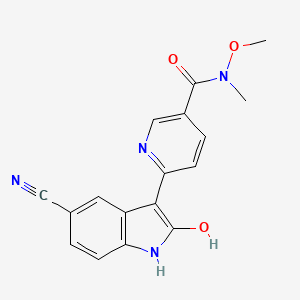
![N-(2-Aminoethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8560099.png)
![3-(3-Chloro[1,1'-biphenyl]-2-yl)propan-1-ol](/img/structure/B8560101.png)

